2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid
2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid
Brand Name:
Vulcanchem
CAS No.:
138865-76-6
VCID:
VC21243312
InChI:
InChI=1S/C46H58BrN7O14/c1-26(2)22-66-45(63)54-39(27(3)4)43(60)53-36(25-65-23-29-8-6-5-7-9-29)42(59)50-33(18-19-37(48)55)40(57)51-34(21-38(49)56)41(58)52-35(44(61)62)20-28-12-16-32(17-13-28)68-46(64)67-24-30-10-14-31(47)15-11-30/h5-17,26-27,33-36,39H,18-25H2,1-4H3,(H2,48,55)(H2,49,56)(H,50,59)(H,51,57)(H,52,58)(H,53,60)(H,54,63)(H,61,62)/t33-,34-,35?,36-,39-/m0/s1
SMILES:
CC(C)COC(=O)NC(C(C)C)C(=O)NC(COCC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)OC(=O)OCC3=CC=C(C=C3)Br)C(=O)O
Molecular Formula:
C46H58BrN7O14
Molecular Weight:
1012.9 g/mol
2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid
CAS No.: 138865-76-6
Cat. No.: VC21243312
Molecular Formula: C46H58BrN7O14
Molecular Weight: 1012.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138865-76-6 |
|---|---|
| Molecular Formula | C46H58BrN7O14 |
| Molecular Weight | 1012.9 g/mol |
| IUPAC Name | 2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid |
| Standard InChI | InChI=1S/C46H58BrN7O14/c1-26(2)22-66-45(63)54-39(27(3)4)43(60)53-36(25-65-23-29-8-6-5-7-9-29)42(59)50-33(18-19-37(48)55)40(57)51-34(21-38(49)56)41(58)52-35(44(61)62)20-28-12-16-32(17-13-28)68-46(64)67-24-30-10-14-31(47)15-11-30/h5-17,26-27,33-36,39H,18-25H2,1-4H3,(H2,48,55)(H2,49,56)(H,50,59)(H,51,57)(H,52,58)(H,53,60)(H,54,63)(H,61,62)/t33-,34-,35?,36-,39-/m0/s1 |
| Standard InChI Key | ROQVHFVDSPTYHV-ZJOZRNNHSA-N |
| Isomeric SMILES | CC(C)COC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)OC(=O)OCC3=CC=C(C=C3)Br)C(=O)O |
| SMILES | CC(C)COC(=O)NC(C(C)C)C(=O)NC(COCC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)OC(=O)OCC3=CC=C(C=C3)Br)C(=O)O |
| Canonical SMILES | CC(C)COC(=O)NC(C(C)C)C(=O)NC(COCC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)OC(=O)OCC3=CC=C(C=C3)Br)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator